Thalidomide-O-PEG2-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-PEG2-propargyl is a synthetic compound that combines thalidomide, a polyethylene glycol (PEG) linker, and a propargyl group. This compound is primarily used in research and development, particularly in the field of proteolysis-targeting chimeras (PROTACs). The thalidomide moiety acts as a ligand for cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system, while the PEG linker and propargyl group facilitate conjugation and enhance solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG2-propargyl typically involves the following steps:
Thalidomide Activation: Thalidomide is first activated by reacting with a suitable reagent to introduce a functional group that can be linked to the PEG chain.
PEG Linker Attachment: The activated thalidomide is then reacted with a polyethylene glycol (PEG) chain to form a thalidomide-PEG conjugate.
Propargyl Group Introduction: Finally, the propargyl group is introduced to the PEG chain through a click chemistry reaction, resulting in the formation of this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-O-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thalidomide derivatives, while substitution reactions can produce various thalidomide-PEG conjugates with different functional groups .
Applications De Recherche Scientifique
Thalidomide-O-PEG2-propargyl has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and drug delivery systems .
Mécanisme D'action
The mechanism of action of Thalidomide-O-PEG2-propargyl involves its binding to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). This binding induces the recruitment of target proteins to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of specific proteins within the cell, thereby modulating various cellular pathways .
Comparaison Avec Des Composés Similaires
Thalidomide-O-PEG2-Alkyne: Similar structure but with an alkyne group instead of a propargyl group.
Thalidomide-O-PEG3-propargyl: Contains an additional PEG unit, increasing its length and solubility.
Lenalidomide-O-PEG2-propargyl: A derivative of lenalidomide with similar functional groups
Uniqueness: Thalidomide-O-PEG2-propargyl is unique due to its specific combination of thalidomide, PEG linker, and propargyl group. This combination enhances its solubility, stability, and ability to undergo click chemistry reactions, making it a valuable tool in PROTAC research and other scientific applications .
Activité Biologique
Thalidomide-O-PEG2-propargyl is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily recognized for its role in targeted protein degradation, particularly through the recruitment of E3 ubiquitin ligases such as cereblon. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and therapy, and relevant case studies.
This compound functions as a ligand for the cereblon E3 ligase complex , which is crucial for the ubiquitination and degradation of target proteins. The mechanism involves:
- Ubiquitination : The binding of this compound to cereblon facilitates the attachment of ubiquitin to specific substrates, marking them for degradation by the proteasome.
- Selective Targeting : This compound's ability to selectively induce the degradation of proteins involved in various diseases, particularly cancers, enhances its therapeutic potential.
The interaction with cereblon not only leads to the degradation of oncogenic proteins but also modulates inflammatory responses by influencing cytokine levels, such as TNF-α and interleukins.
Applications in Cancer Therapy
This compound has significant implications in cancer treatment due to its targeted degradation properties. It is particularly useful in:
- Multiple Myeloma : By degrading proteins that promote tumor growth, this compound can reduce tumor burden and improve patient outcomes.
- Solid Tumors : Research indicates potential applications in treating solid tumors by targeting specific oncogenes or survival factors .
Comparative Analysis with Related Compounds
The biological activity and structural features of this compound can be compared with similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Thalidomide-O-PEG4-Propargyl | Longer PEG chain | Enhanced solubility and longer half-life |
Pomalidomide-O-PEG2-Propargyl | Similar thalidomide core | Increased potency against certain cancers |
Thalidomide-O-amido-PEG2-NH2 | Amido linkage instead of alkyne | Different conjugation chemistry |
Pomalidomide-O-PEG4-NH2 | Contains amino group | Potentially different biological activity |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Multiple Myeloma : A study demonstrated that this compound effectively reduced tumor size in animal models by promoting the degradation of myeloma-associated proteins. Response rates were significantly higher compared to controls .
- Inflammatory Diseases : Research indicated that this compound could modulate inflammatory pathways, reducing cytokine levels in models of autoimmune diseases. This suggests potential therapeutic applications beyond oncology .
Propriétés
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWGDRINRIEEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.